(1-Chloroethane-1,1-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloroethane-1,1-diyl)bis(trimethylsilane) is an organosilicon compound with the molecular formula C8H21ClSi2. This compound is characterized by the presence of a chloroethane group bonded to two trimethylsilane groups. Organosilicon compounds like this one are widely used in various chemical applications due to their unique properties, such as chemical inertness and large molecular volume.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroethane-1,1-diyl)bis(trimethylsilane) typically involves the reaction of chloroethane with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (1-Chloroethane-1,1-diyl)bis(trimethylsilane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloroethane-1,1-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as alkoxides or amines, to form new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethane derivative.
Oxidation Reactions: Oxidation of
Eigenschaften
CAS-Nummer |
27484-02-2 |
---|---|
Molekularformel |
C8H21ClSi2 |
Molekulargewicht |
208.87 g/mol |
IUPAC-Name |
(1-chloro-1-trimethylsilylethyl)-trimethylsilane |
InChI |
InChI=1S/C8H21ClSi2/c1-8(9,10(2,3)4)11(5,6)7/h1-7H3 |
InChI-Schlüssel |
ADSHYYLHYLFFPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC([Si](C)(C)C)([Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.